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Compound of Interest

Compound Name: N-ethylpyrimidin-4-amine

CAS No.: 1248180-18-8

Cat. No.: B059320 Get Quote

Introduction
N-ethylpyrimidin-4-amine is a substituted pyrimidine that belongs to a class of heterocyclic

compounds of significant interest in medicinal chemistry and materials science. The pyrimidine

core is a fundamental building block in various biologically active molecules, including nucleic

acids and numerous pharmaceuticals. The precise structural elucidation of such compounds is

paramount for understanding their function, reactivity, and potential applications. Spectroscopic

techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS), provide a powerful toolkit for unambiguous structure determination.

This technical guide presents a comprehensive, in-depth analysis of the expected

spectroscopic data for N-ethylpyrimidin-4-amine. As readily available, published experimental

spectra for this specific molecule are scarce in public-domain databases, this document

leverages established principles of spectroscopic interpretation and data from analogous

structures to provide a robust, predictive framework. This approach is designed to guide

researchers in the identification and characterization of N-ethylpyrimidin-4-amine and related

derivatives, explaining the causal relationships between molecular structure and spectral

output.
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To predict the spectroscopic characteristics of N-ethylpyrimidin-4-amine, a foundational

understanding of its molecular architecture is essential. The molecule consists of two key

components: a pyrimidine ring and an N-ethyl substituent at the C4 position.

Pyrimidine Ring: A six-membered aromatic heterocycle containing two nitrogen atoms at

positions 1 and 3. This ring system is electron-deficient, and its protons and carbons will

have characteristic chemical shifts in NMR spectroscopy.

N-ethylamino Group: A secondary amine group attached to an ethyl substituent. This group

acts as an electron-donating group through resonance, influencing the electronic

environment of the pyrimidine ring. It introduces an aliphatic ethyl chain (-CH₂CH₃) and a

labile N-H proton, both of which will produce distinct spectroscopic signatures.

Caption: Molecular structure of N-ethylpyrimidin-4-amine.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to reveal signals corresponding to the three distinct

protons on the pyrimidine ring, the N-H proton, and the two sets of protons of the ethyl group.

The solvent used for analysis (e.g., CDCl₃ or DMSO-d₆) will influence the chemical shift of the

labile N-H proton.

Causality and Interpretation:

Pyrimidine Protons: The pyrimidine ring protons are in an electron-deficient aromatic system,

leading to signals in the downfield region. Based on data for 4-aminopyrimidine[1][2], the

proton at the C2 position is expected to be the most deshielded due to its proximity to both

ring nitrogens. The N-ethylamino group donates electron density into the ring, causing a

general upfield shift compared to unsubstituted pyrimidine. This effect is most pronounced at

the ortho (H-5) and para (H-2) positions.

H-6 and H-5: These protons will appear as doublets due to coupling with each other. H-6 is

adjacent to a ring nitrogen (N1), placing it further downfield than H-5.

Ethyl Group Protons: The ethyl group will present a classic quartet-triplet pattern. The

methylene protons (-CH₂-) are adjacent to the electronegative nitrogen atom, causing them

to be deshielded and appear as a quartet due to coupling with the three methyl protons. The
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terminal methyl protons (-CH₃) will be the most upfield signal, appearing as a triplet from

coupling to the two methylene protons.

N-H Proton: As a secondary amine, the N-H proton signal is expected to be a broad singlet,

though it may show coupling to the adjacent methylene protons under specific conditions

(e.g., in a non-protic solvent). Its chemical shift is highly variable and dependent on solvent,

concentration, and temperature.[3]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted δ (ppm) Multiplicity
Coupling Constant
(J, Hz)

H-2 8.2 - 8.4 s (singlet) -

H-6 7.9 - 8.1 d (doublet) ~5-6

H-5 6.4 - 6.6 d (doublet) ~5-6

N-H 5.0 - 6.0 (broad) s (singlet) -

-CH₂- (ethyl) 3.4 - 3.6 q (quartet) ~7

-CH₃ (ethyl) 1.2 - 1.4 t (triplet) ~7

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show six distinct signals: four for the pyrimidine ring carbons and

two for the ethyl group carbons.

Causality and Interpretation:

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are generally deshielded. C4,

being directly attached to the nitrogen of the amino group, will be significantly deshielded

and is expected to be the furthest downfield among the ring carbons. C2 and C6, being

adjacent to the ring nitrogens, will also be strongly deshielded. The electron-donating effect

of the ethylamino group will cause shielding (an upfield shift) at the C2 and C6 positions

relative to an unsubstituted pyrimidine.[4]
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Ethyl Group Carbons: The methylene carbon (-CH₂-) is attached to nitrogen and will be more

deshielded than the terminal methyl carbon (-CH₃), which will give rise to a signal in the

typical aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted δ (ppm)

C-4 160 - 162

C-2 157 - 159

C-6 155 - 157

C-5 105 - 108

-CH₂- (ethyl) 38 - 42

-CH₃ (ethyl) 14 - 16

Predicted Infrared (IR) Spectrum
The IR spectrum provides key information about the functional groups present. For N-
ethylpyrimidin-4-amine, the most diagnostic peaks will arise from the N-H, C-H, and

pyrimidine ring vibrations.

Causality and Interpretation:

N-H Stretch: As a secondary amine, a single, moderately sharp N-H stretching band is

expected in the 3350-3310 cm⁻¹ region.[3] This distinguishes it from primary amines (two

bands) and tertiary amines (no band).

C-H Stretches: Aromatic C-H stretching vibrations from the pyrimidine ring are expected just

above 3000 cm⁻¹. Aliphatic C-H stretches from the ethyl group will appear just below 3000

cm⁻¹.

C=N and C=C Stretches: The stretching vibrations of the pyrimidine ring will produce a series

of characteristic sharp bands in the 1600-1400 cm⁻¹ region.
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N-H Bend: A bending vibration for the N-H group is also expected, typically in the 1650-1580

cm⁻¹ region, though it can sometimes be weak for secondary amines.

Table 3: Predicted Major IR Absorption Bands

Functional Group Vibration Type
Predicted
Wavenumber
(cm⁻¹)

Intensity

Secondary Amine N-H Stretch 3350 - 3310 Medium

Aromatic C-H C-H Stretch 3100 - 3000 Medium

Aliphatic C-H C-H Stretch 2980 - 2850 Medium

Pyrimidine Ring C=N, C=C Stretch
1600 - 1400 (multiple

bands)
Strong

Secondary Amine N-H Bend 1650 - 1580 Weak-Medium

Predicted Mass Spectrum (Electron Ionization)
Mass spectrometry provides information on the molecular weight and fragmentation pattern,

which is crucial for confirming the structure.

Causality and Interpretation:

Molecular Ion (M⁺): The molecular formula is C₆H₉N₃, giving a molecular weight of 123.16

g/mol . Since the molecule contains an odd number of nitrogen atoms, the molecular ion

peak (M⁺) is expected to have an odd mass-to-charge ratio (m/z = 123), consistent with the

Nitrogen Rule.[5]

Major Fragmentation Pathway: The most characteristic fragmentation for aliphatic amines is

α-cleavage (alpha-cleavage), which involves the cleavage of the C-C bond adjacent to the

nitrogen atom.[5] In N-ethylpyrimidin-4-amine, this would involve the loss of a methyl

radical (•CH₃) from the ethyl group. This cleavage results in a resonance-stabilized iminium

cation, which is often the base peak in the spectrum.
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Figure 2: Predicted EI-MS Fragmentation Pathway

N-ethylpyrimidin-4-amine

M⁺, m/z = 123

Resonance-stabilized iminium cation

m/z = 108

- •CH₃ (α-cleavage)

Click to download full resolution via product page

Caption: Primary predicted fragmentation of N-ethylpyrimidin-4-amine.

Table 4: Predicted Key Mass Spectrum Fragments

m/z Value Proposed Fragment Fragmentation Pathway

123 [C₆H₉N₃]⁺ (Molecular Ion) -

108 [C₅H₆N₃]⁺ Loss of •CH₃

95 [C₄H₅N₃]⁺ Loss of C₂H₄ (ethylene)

Standardized Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for N-
ethylpyrimidin-4-amine.

Workflow: Spectroscopic Analysis
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Figure 3: General Workflow for Spectroscopic Analysis

Pure Sample of
N-ethylpyrimidin-4-amine

Dissolve in
Deuterated Solvent

(e.g., CDCl₃, DMSO-d₆)

Prepare as neat film (liquid)
or KBr pellet (solid)

Dissolve in volatile solvent
(e.g., MeOH, ACN)

¹H and ¹³C NMR
Acquisition

FTIR
Acquisition

EI or ESI-MS
Acquisition

Data Processing
(FT, Phasing, Baseline Correction)

Data Processing
(Baseline Correction)

Data Processing
(Peak Identification)

Spectral Interpretation
&

Structure Confirmation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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